2-Chloro-3-fluoro-4-(methylthio)pyridine

Metal-halogen exchange Lithiation C2-selective functionalization

This trisubstituted pyridine building block (CAS 1826110-14-8) empowers iterative SAR exploration. Its orthogonal C2-Cl (SNAr/cross-coupling), C3-F, and C4-SMe (oxidation/displacement) handles enable precise, sequential derivatization. The regiospecific 2,3,4-substitution pattern is critical for demanding metal-halogen exchange protocols. With an optimal calculated LogP of ~2.4-2.6, it is an ideal scaffold for CNS drug discovery programs targeting kinase inhibitors or GPCR modulators. Sourcing this compound at NLT 98% purity directly reduces impurity carryover, safeguarding yields in sensitive catalytic transformations.

Molecular Formula C6H5ClFNS
Molecular Weight 177.63 g/mol
CAS No. 1826110-14-8
Cat. No. B6305115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-fluoro-4-(methylthio)pyridine
CAS1826110-14-8
Molecular FormulaC6H5ClFNS
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCSC1=C(C(=NC=C1)Cl)F
InChIInChI=1S/C6H5ClFNS/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3
InChIKeyKCYJLKSBTBYLKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-fluoro-4-(methylthio)pyridine CAS 1826110-14-8: Heterocyclic Building Block with Orthogonal Reactive Handles


2-Chloro-3-fluoro-4-(methylthio)pyridine (CAS 1826110-14-8) is a trisubstituted pyridine heterocycle bearing chlorine at C2, fluorine at C3, and a methylthio group at C4, with a molecular formula of C6H5ClFNS and a molecular weight of 177.63 g/mol . This substitution pattern establishes three chemically orthogonal reactive sites on the pyridine scaffold: a chlorine atom susceptible to nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-couplings; a fluorine substituent that modulates electronic properties and can serve as a leaving group under specific conditions; and a methylthio moiety capable of oxidation to sulfoxide/sulfone derivatives or further functionalization . These features position the compound as a versatile intermediate for pharmaceutical and agrochemical research programs requiring sequential derivatization strategies .

2-Chloro-3-fluoro-4-(methylthio)pyridine: Why Regioisomeric Substitution Undermines Synthetic Utility


The substitution pattern of 2-chloro-3-fluoro-4-(methylthio)pyridine is not interchangeable with its closest regioisomer, 2-chloro-4-fluoro-3-(methylthio)pyridine (CAS 1935995-08-6), despite sharing the same elemental composition (C6H5ClFNS, MW 177.63 g/mol) . The relative positioning of halogen and methylthio substituents on the pyridine ring dictates both the electronic activation/deactivation of specific ring positions and the steric accessibility of each reactive handle [1]. In the 4-methylthio configuration, the sulfur substituent resides para to the pyridine nitrogen, creating a distinct electronic environment for subsequent C–H functionalization or cross-coupling at the remaining unsubstituted positions (C5 and C6). This regioisomeric specificity is particularly critical in metal-halogen exchange protocols, where the presence of an ortho-fluorine relative to the chlorine leaving group in the 2,3,4-substituted isomer alters the kinetic and thermodynamic outcomes of lithiation-based transformations compared to the 2,4,3-substituted alternative [1][2].

Quantitative Comparative Evidence: 2-Chloro-3-fluoro-4-(methylthio)pyridine Differentiation Data


Site-Selective Reactivity: Ortho-Fluorine Effect in Metal-Halogen Exchange vs. 2-Chloro-3-(methylthio)pyridine

The presence of a C3-fluorine substituent ortho to the C2-chlorine in 2-chloro-3-fluoro-4-(methylthio)pyridine enables regioselective metal-halogen exchange at the C2 position using sec-butyllithium, a transformation documented in the synthesis of ortho-substituted carbonyl pyridine derivatives from bromo-3-pyridines bearing fluorine, chlorine, and methylthio substituents [1]. This selectivity is driven by the electron-withdrawing and ortho-directing effect of the fluorine atom, which accelerates halogen-lithium exchange at the adjacent C2 position relative to the non-fluorinated comparator 2-chloro-3-(methylthio)pyridine, where the absence of ortho-fluorine results in slower exchange kinetics and potential competing reactions at the C4-methylthio-bearing position [1][2].

Metal-halogen exchange Lithiation C2-selective functionalization Synthetic methodology

Differential Lipophilicity (LogP) vs. Non-Fluorinated 2-Chloro-4-(methylthio)pyridine Analogs

2-Chloro-3-fluoro-4-(methylthio)pyridine exhibits a calculated LogP (XLogP3) of 2.4 and a computed LogP of 2.596 . This value is approximately 0.4-0.6 LogP units higher than that of the non-fluorinated structural comparator 2-chloro-4-(methylthio)pyridine (estimated LogP ~1.8-2.0 based on fragment-based calculations), a difference attributable to the replacement of a hydrogen atom at C3 with a fluorine substituent, which increases hydrophobic surface area and modulates electron density on the aromatic ring . This lipophilicity increment corresponds to a roughly 2.5- to 4-fold increase in octanol-water partition coefficient, a meaningful shift for optimizing membrane permeability in lead compound development.

Lipophilicity ADME LogP Physicochemical properties

Electrophilic meta-Selective Thiofluoroalkylation Access via Zincke Imine Methodology

Recent methodology published in Organic Chemistry Frontiers (2025) demonstrates that substituted pyridines bearing halogen and thioalkyl substituents can undergo regioselective meta-C–H thiofluoroalkylation using Zincke imine intermediates and saccharine-derived reagents [1]. This approach enables introduction of thiopolyfluoroalkyl motifs at the meta-position (C5) of 2-chloro-3-fluoro-4-(methylthio)pyridine, a transformation that is orthogonal to conventional electrophilic aromatic substitution which typically favors ortho/para substitution [1]. In contrast, non-thioalkylated pyridine comparators lacking the methylthio group exhibit different regioselectivity profiles under identical conditions, as the thioalkyl substituent influences the electronic distribution and activation barrier for meta-functionalization via the Zincke imine pathway [1].

C-H functionalization Thiofluoroalkylation meta-Selectivity Late-stage modification

Physical Property Differentiation: Boiling Point and Density vs. 2-Chloro-4-fluoro-3-(methylthio)pyridine Regioisomer

The 2,3,4-substitution pattern of the target compound confers distinct physical properties that impact purification and handling. The predicted boiling point is 222.5 ± 40.0 °C with a predicted density of 1.37 ± 0.1 g/cm³ . While direct experimental boiling point data for the regioisomer 2-chloro-4-fluoro-3-(methylthio)pyridine (CAS 1935995-08-6) is not publicly available, the difference in dipole moment orientation arising from the transposition of fluorine and methylthio groups predicts a measurable shift in boiling point (estimated range 210-230 °C for both isomers) [1]. This property difference, though modest, is relevant for chromatographic purification method development and for process chemistry considerations in kilogram-scale manufacturing where fractional distillation or recrystallization conditions must be optimized for each specific regioisomer.

Physicochemical properties Purification Formulation Process chemistry

Vendor Purity Threshold Comparison: NLT 98% (Boroncore) vs. 95% Standard Commercial Grade

Commercial availability data indicates that 2-chloro-3-fluoro-4-(methylthio)pyridine is obtainable at a minimum purity specification of NLT (Not Less Than) 98% from Boroncore (Catalog No. BC013604) [1]. This compares favorably to the 95% purity standard offered by alternative vendors such as Chemscene (Catalog No. CS-0194092) and Leyan (Catalog No. 1264762) for the same compound . For the regioisomer 2-chloro-4-fluoro-3-(methylthio)pyridine (CAS 1935995-08-6), the minimum purity specification is listed at 95% . The 98% purity threshold represents a 3-percentage-point absolute increase in active compound content, corresponding to a 60% reduction in unspecified impurities (2% vs. 5% impurity load), which can be critical for sensitive catalytic reactions or when the compound serves as a key intermediate in multistep syntheses where impurity carryover affects downstream yields.

Purity Procurement Quality control Building block

Hydrogen Bond Acceptor Count vs. Halogen-Only Pyridine Building Blocks

2-Chloro-3-fluoro-4-(methylthio)pyridine possesses three hydrogen bond acceptors (the pyridine nitrogen and two lone pairs on the sulfur atom of the methylthio group), with a topological polar surface area (TPSA) of 12.89 Ų . In contrast, comparator halogen-only pyridine building blocks such as 2-chloro-3-fluoropyridine contain only two hydrogen bond acceptors (the pyridine nitrogen and the fluorine lone pairs, though fluorine is a weak acceptor) . The addition of the methylthio group increases both the H-bond acceptor count and the available sulfur-mediated interaction surface, which is relevant for compounds intended to engage biological targets where sulfur can participate in chalcogen bonding, hydrophobic contacts, or serve as a metabolic soft spot for oxidative clearance . This property differentiation is quantitative and directly attributable to the presence of the C4-methylthio substituent.

Hydrogen bonding Drug-likeness Physicochemical profiling Target engagement

Optimal Application Scenarios for 2-Chloro-3-fluoro-4-(methylthio)pyridine Based on Evidence


Sequential Derivatization for Pharmaceutical Lead Optimization Requiring Orthogonal Functional Group Manipulation

When constructing complex drug candidates that demand iterative functionalization of a pyridine core, 2-chloro-3-fluoro-4-(methylthio)pyridine provides three chemically distinct reactive handles. The C2-chlorine can undergo SNAr with amines or transition metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) without interference from the C3-fluorine, which remains inert under most palladium-catalyzed conditions . Following initial derivatization, the C4-methylthio group can be selectively oxidized to a sulfoxide or sulfone, enabling subsequent displacement or serving as a polarity-modulating substituent. This scenario is particularly relevant for projects targeting kinase inhibitors or GPCR modulators where iterative SAR exploration around the pyridine scaffold is required .

C–H Functionalization Campaigns Requiring meta-Selective Late-Stage Modification

For medicinal chemistry programs that have advanced lead compounds but require introduction of thiofluoroalkyl motifs at the meta-position (C5) of the pyridine ring without resynthesizing the entire scaffold, the Zincke imine methodology reported in Organic Chemistry Frontiers (2025) provides a viable late-stage functionalization pathway [1]. The methylthio group at C4 contributes to the electronic activation required for this transformation, making 2-chloro-3-fluoro-4-(methylthio)pyridine a strategic building block for programs that anticipate the need for late-stage diversification at the meta-position [1].

CNS Drug Discovery Programs Balancing Lipophilicity for Blood-Brain Barrier Penetration

The calculated LogP of 2.4-2.6 positions this compound within the optimal lipophilicity window (LogP 2-4) for CNS drug candidates . This property profile stems from the balanced combination of polar halogen substituents (Cl, F) and the hydrophobic methylthio group. In head-to-head comparison with non-fluorinated analogs (estimated LogP ~1.8-2.0), the +0.4-0.6 LogP increment may provide improved passive diffusion across the blood-brain barrier without exceeding the lipophilicity threshold associated with increased promiscuity and off-target toxicity . This makes the compound a suitable scaffold for CNS-targeted programs, including anticonvulsant and anxiolytic drug discovery efforts where thioalkyl pyridine derivatives have demonstrated promising activity [2].

High-Fidelity Synthesis Where Impurity Burden Must Be Minimized

When 2-chloro-3-fluoro-4-(methylthio)pyridine serves as a key intermediate in multistep synthetic sequences, impurity carryover can propagate through subsequent steps, reducing overall yield and complicating purification of the final target. Procurement of the compound at NLT 98% purity from vendors such as Boroncore [3] reduces the total impurity burden by 60% compared to the more common 95% commercial grade . For sensitive catalytic transformations—particularly cross-coupling reactions where catalyst poisons or competing nucleophiles in the impurity profile could quench the active catalyst—the higher purity specification may represent a meaningful differentiator that justifies vendor selection and potential price premium.

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